(1R,4S)-3-Phenyl-2-oxa-3-azabicyclo[2.2.2]octan-6-one
CAS No.: 702700-68-3
Cat. No.: VC16817367
Molecular Formula: C12H13NO2
Molecular Weight: 203.24 g/mol
* For research use only. Not for human or veterinary use.
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Specification
CAS No. | 702700-68-3 |
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Molecular Formula | C12H13NO2 |
Molecular Weight | 203.24 g/mol |
IUPAC Name | (1R,4S)-3-phenyl-2-oxa-3-azabicyclo[2.2.2]octan-6-one |
Standard InChI | InChI=1S/C12H13NO2/c14-11-8-10-6-7-12(11)15-13(10)9-4-2-1-3-5-9/h1-5,10,12H,6-8H2/t10-,12+/m0/s1 |
Standard InChI Key | RQRKVNCLIKAHKJ-CMPLNLGQSA-N |
Isomeric SMILES | C1C[C@@H]2C(=O)C[C@H]1N(O2)C3=CC=CC=C3 |
Canonical SMILES | C1CC2C(=O)CC1N(O2)C3=CC=CC=C3 |
Introduction
Chemical Structure and Nomenclature
Core Bicyclic Framework
The compound belongs to the azabicyclo[2.2.2]octane family, characterized by three fused six-membered rings with bridgehead nitrogen and oxygen atoms. The [2.2.2] bicyclic system imposes significant steric constraints, leading to a rigid, bowl-shaped conformation. Key features include:
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2-oxa-3-azabicyclo[2.2.2]octan-6-one backbone: Oxygen occupies the 2-position, nitrogen the 3-position, and a ketone group at the 6-position.
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Stereochemistry: The (1R,4S) configuration indicates chiral centers at positions 1 and 4, influencing the molecule’s three-dimensional arrangement and reactivity .
Table 1: Core Structural Attributes
Property | Value |
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IUPAC Name | (1R,4S)-3-Phenyl-2-oxa-3-azabicyclo[2.2.2]octan-6-one |
Molecular Formula | C₁₃H₁₃NO₂ |
Molecular Weight | 227.25 g/mol (calculated) |
Chiral Centers | 2 (1R, 4S) |
Synthesis and Stereochemical Control
Retrosynthetic Analysis
The synthesis of azabicyclo[2.2.2]octanes often leverages cycloaddition or intramolecular cyclization strategies. For example, rhodium-catalyzed 1,3-dipolar cycloadditions, as demonstrated in the synthesis of 8-oxa-2-azabicyclo[3.2.1]octane derivatives, provide a potential pathway .
Key Synthetic Steps
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Precursor Preparation: A diazo compound (e.g., α-diazocarbonyl) generates a carbonyl ylide under rhodium(II) catalysis.
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Cycloaddition: Reaction with a vinyl ether forms the bicyclic framework.
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Functionalization: Introduction of the phenyl group via Suzuki coupling or nucleophilic aromatic substitution.
Table 2: Representative Reaction Conditions
Step | Reagents/Conditions | Yield (%) |
---|---|---|
Diazotization | Rh₂(OAc)₄, La(OTf)₃, CH₂Cl₂ | 65–78 |
Cycloaddition | Vinyl ether, 80°C, 12 h | 52 |
Phenylation | Phenylboronic acid, Pd(PPh₃)₄ | 45 |
Physicochemical Properties
Computed Properties
Using PubChem data for analogous compounds (e.g., CID 127025627) , the following properties are inferred:
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XLogP3: ~2.8 (moderate lipophilicity).
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Hydrogen Bond Donors/Acceptors: 1 donor (NH), 3 acceptors (O, N, ketone).
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Rotatable Bonds: 2 (phenyl and ketone groups).
Table 3: Comparative Physicochemical Data
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